molecular formula C16H22ClNO3 B4689541 2-(2-chloro-5-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide

2-(2-chloro-5-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide

Cat. No.: B4689541
M. Wt: 311.80 g/mol
InChI Key: GMNGBNNFZBVQFK-UHFFFAOYSA-N
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Description

2-(2-chloro-5-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide is a synthetic organic compound Its structure includes a chlorinated phenoxy group, a tetrahydrofuran ring, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The chlorinated phenoxy group can be synthesized by reacting 2-chloro-5-methylphenol with an appropriate halogenating agent.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction.

    Formation of the Butanamide Chain: The final step involves coupling the intermediate with a butanamide precursor under amide bond-forming conditions.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic routes for large-scale synthesis. This includes using catalysts, optimizing reaction temperatures, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the tetrahydrofuran ring.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The chlorinated phenoxy group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the methyl group or tetrahydrofuran ring.

    Reduction: Amines derived from the reduction of the amide group.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Biochemical Probes: Used to study enzyme interactions or cellular pathways.

Medicine

    Pharmaceuticals: Potential use as a drug candidate or intermediate in drug synthesis.

Industry

    Agrochemicals: Possible applications as a herbicide or pesticide.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide
  • 2-(2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide

Uniqueness

The presence of both the chlorinated phenoxy group and the tetrahydrofuran ring in 2-(2-chloro-5-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide may confer unique chemical properties, such as enhanced reactivity or specific biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(oxolan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-3-14(16(19)18-10-12-5-4-8-20-12)21-15-9-11(2)6-7-13(15)17/h6-7,9,12,14H,3-5,8,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNGBNNFZBVQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1CCCO1)OC2=C(C=CC(=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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